2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-14-7-8-16(15(2)13-14)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQXANNDBVTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule. This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.
Biochemical Pathways
Pyrrolidine derivatives have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
2,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group attached to a substituted benzene ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The IUPAC name for the compound is 3,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.025 mg/mL |
| Compound B | S. aureus | 0.0039 mg/mL |
| Compound C | Pseudomonas aeruginosa | 0.05 mg/mL |
The above table summarizes the antimicrobial efficacy observed in related compounds, suggesting a potential for similar activity in this compound.
Anticancer Activity
In vitro studies have demonstrated that sulfonamide derivatives possess anticancer properties by inhibiting specific cancer cell lines. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as A431 and HT29.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | A431 | <10 |
| Compound E | HT29 | <5 |
| Compound F | MCF7 | <15 |
The data indicates that modifications in the chemical structure can significantly influence the potency of these compounds against cancer cells.
Case Studies
A recent study evaluated the effects of several benzenesulfonamide derivatives on transforming growth factor-beta (TGF-β) signaling pathways in cancer cells. The findings revealed that certain derivatives exhibited over 90% inhibition at low concentrations, indicating their potential as therapeutic agents in cancer treatment .
Another investigation focused on the synthesis and biological evaluation of pyrrolidine-based compounds, which highlighted their ability to inhibit bacterial growth effectively . These studies underscore the importance of structural variations in enhancing biological efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key differences between the target compound and related sulfonamides include:
- Aromatic Substitutions : The 2,4-dimethyl groups in the target compound enhance lipophilicity compared to unsubstituted or polar-substituted analogs (e.g., hydrazinyl or fluorinated groups in –4). This may influence membrane permeability and metabolic stability.
- Side Chain Diversity: The propargyl-pyrrolidine chain is distinct from acylhydrazones () or heterocyclic systems ().
Physicochemical Properties
- The pyrrolidine side chain in the target compound may improve water solubility compared to purely lipophilic analogs but reduce it relative to hydrazine-based derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
